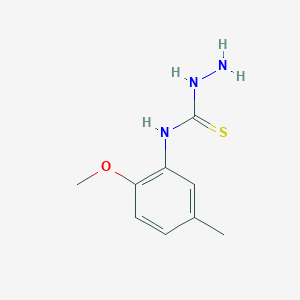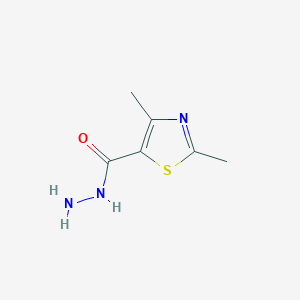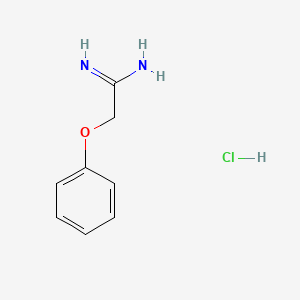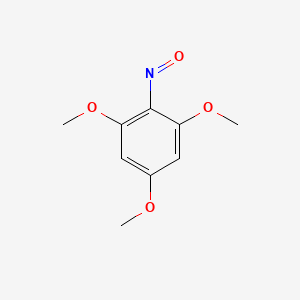
N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
“N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H13N3OS . It has an average mass of 211.284 Da and a monoisotopic mass of 211.077927 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide” consists of a methoxy group and a methyl group attached to a phenyl ring, which is linked to a hydrazinecarbothioamide group .Wissenschaftliche Forschungsanwendungen
Breast Cancer Research
N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide derivatives have been evaluated for their activity against HER-2 overexpressed breast cancer cell line SKBr-3. These compounds, specifically (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, demonstrated significant potency in inhibiting cellular proliferation via DNA degradation, suggesting potential application in breast cancer treatment (Bhat et al., 2015).
Structural and Molecular Studies
Thiosemicarbazones, including derivatives of N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, have been studied for their crystal and molecular structures. These studies, involving single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, provide insights into the electronic excitation transitions and molecular orbital energies, which are crucial for understanding the chemical properties and reactivity of these compounds (Anderson et al., 2016).
Antitumor Properties
Research has been conducted on the synthesis of dioxomolybdenum(VI) complexes with N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide derivatives, demonstrating their potential use in chemotherapy. These complexes showed more pronounced activity against human colorectal cancer cell lines compared to standard drugs, indicating their promise as antitumor agents (Hussein et al., 2015).
Antibacterial Activity
Compounds synthesized from N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide have been evaluated for their antibacterial properties. These studies revealed that specific compounds exhibit significant inhibitory effects on both Gram-negative and Gram-positive bacteria, suggesting their potential application in addressing bacterial infections (Kaur et al., 2011).
Anticonvulsant Applications
Research into new N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides has revealed their potential as anticonvulsants. These compounds showed promising results in seizure models, with some enhancing GABAergic neurotransmission, a key factor in anticonvulsant therapy (Tripathi & Kumar, 2013).
Anti-Tubercular and Antibacterial Potency
Novel thiazoles derivatives containing methoxy-Napthyl moiety, synthesized from N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, have shown moderate anti-tubercular activities and excellent antibacterial activity. These findings suggest their potential use in treating tuberculosis and bacterial infections (Prasad & Nayak, 2016).
Cytotoxicity and Antimicrobial Studies
Derivatives of N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide have been evaluated for their cytotoxicity against various cancer cell lines and antimicrobial activities against different strains of microorganisms. Certain compounds displayed significant cytostatic concentration values and antiviral activity, indicating their potential in cancer and antimicrobial therapies (Karki et al., 2012).
Fluorescent Sensing Applications
The molecule has been explored as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This application demonstrates the potential use of the molecule in environmental and biological sensing technologies (Marenco et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of σ2 receptor ligands . The σ2 receptor is a protein that is involved in various cellular functions, including cell proliferation and apoptosis.
Biochemical Pathways
If the compound acts as a σ2 receptor ligand, it could potentially influence pathways related to cell proliferation and apoptosis .
Result of Action
If the compound acts as a σ2 receptor ligand, it could potentially influence cell proliferation and apoptosis .
Eigenschaften
IUPAC Name |
1-amino-3-(2-methoxy-5-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-3-4-8(13-2)7(5-6)11-9(14)12-10/h3-5H,10H2,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGCFONJOWBXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374856 | |
| Record name | N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71058-34-9 | |
| Record name | N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl)ethan-1-one](/img/structure/B1363534.png)
![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)



